![molecular formula C20H13Cl2N3OS B7730472 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B7730472.png)
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzylation: The thiazole ring is then benzylated using benzyl halides under basic conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the Knoevenagel condensation of the benzylated thiazole with 2,4-dichlorobenzaldehyde and malononitrile in the presence of a base to form the cyano-substituted prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the thiazole ring.
Reduction: Reduction reactions could target the cyano group or the double bond in the prop-2-enamide moiety.
Substitution: The dichlorophenyl group may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of new thiazole derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
Material Science: Thiazole derivatives are sometimes used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The cyano and dichlorophenyl groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole are well-known thiazole derivatives with biological activity.
Cyano Substituted Compounds: Compounds like cyanoacrylate (super glue) and cyanocobalamin (vitamin B12) contain cyano groups and have distinct properties.
Uniqueness
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS/c21-16-7-6-14(18(22)10-16)9-15(11-23)19(26)25-20-24-12-17(27-20)8-13-4-2-1-3-5-13/h1-7,9-10,12H,8H2,(H,24,25,26)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMWPMNYWVBWQK-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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